[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine is an organic compound that features both an ethoxyphenyl group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 4-ethoxybenzyl chloride with 1-ethyl-1H-pyrazole-3-carboxaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which [(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [(4-methoxyphenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine
- [(4-chlorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine
- [(4-fluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine
Uniqueness
[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Properties
Molecular Formula |
C15H21N3O |
---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-N-[(1-ethylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C15H21N3O/c1-3-18-10-9-14(17-18)12-16-11-13-5-7-15(8-6-13)19-4-2/h5-10,16H,3-4,11-12H2,1-2H3 |
InChI Key |
UTYWLZDALKCJKW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
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